molecular formula C14H9Cl B1582455 9-Chloroanthracene CAS No. 716-53-0

9-Chloroanthracene

Cat. No.: B1582455
CAS No.: 716-53-0
M. Wt: 212.67 g/mol
InChI Key: KULLJOPUZUWTMF-UHFFFAOYSA-N
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Description

9-Chloroanthracene is a chlorinated derivative of anthracene, a polycyclic aromatic hydrocarbon. Its molecular formula is C({14})H({9})Cl, and it has a molecular weight of 212.674 g/mol . This compound is known for its yellow crystalline appearance and is used in various scientific and industrial applications.

Mechanism of Action

Target of Action

9-Chloroanthracene, an important member of the chlorinated polycyclic aromatic hydrocarbons (ClPAHs), has been demonstrated to show strong direct mutagenic effects . The primary targets of this compound are the biochemical pathways that it interacts with in the atmosphere .

Mode of Action

The interaction of this compound with its targets involves a gas-phase atmospheric reaction with the NO3 radical in the presence of NOx . This reaction leads to the oxidation of this compound, resulting in various oxidation products .

Biochemical Pathways

The oxidation of this compound affects the atmospheric biochemical pathways. The main oxidation products for the gas-phase reactions of this compound with NO3 radicals include 9-chloroanthracen-yl nitrates, 9-chloroanthracenesdiones, epoxides, dialdehydes, this compound-1,4-dione, anthracene-9,10-dione, 9-chloroanthracen-1-one, 10-chloroanthracen-1-one, 10-chloroanthracen-9-ol and 10-chloro-1-nitroanthracene . These products have downstream effects on the atmospheric biochemical pathways.

Pharmacokinetics

The overall rate constant of the no3 addition reactions is 911 × 10 −13 cm 3 molecule −1 s −1 at 298 K and 1 atm . This rate constant can impact the bioavailability of this compound in the atmosphere.

Result of Action

The molecular and cellular effects of this compound’s action are primarily its strong direct mutagenic effects . The oxidation products of this compound can also have various effects on the atmosphere.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of NOx in the atmosphere can facilitate the gas-phase atmospheric reaction of this compound . The atmospheric lifetime of this compound determined by using NO3 radicals is about 0.61 h , indicating that it can undergo long-range transport in the atmosphere .

Biochemical Analysis

Biochemical Properties

9-Chloroanthracene is involved in various biochemical reactions. It has been demonstrated to show strong direct mutagenic effects

Cellular Effects

This compound has been shown to have significant effects on cells. It is hypothesized to interact with DNA and other cellular components, leading to the generation of reactive oxygen species (ROS). These ROS have the potential to induce oxidative damage in cells, ultimately resulting in cell death . It also has the ability to interact with proteins and lipids, thereby influencing their structure and function .

Molecular Mechanism

The precise mechanism by which this compound operates remains incompletely understood. It is believed to interact with DNA and other cellular components, leading to the generation of reactive oxygen species (ROS). These ROS have the potential to induce oxidative damage in cells, ultimately resulting in cell death .

Temporal Effects in Laboratory Settings

It has been reported that the atmospheric lifetime of this compound determined by using NO3 radicals is about 0.61 hours

Metabolic Pathways

It has been suggested that this compound may interfere with glutathione and amino acid metabolisms

Preparation Methods

9-Chloroanthracene can be synthesized through several methods:

Chemical Reactions Analysis

9-Chloroanthracene undergoes various chemical reactions, including:

Comparison with Similar Compounds

9-Chloroanthracene can be compared with other similar compounds such as:

  • 9-Bromoanthracene
  • 9,10-Dibromoanthracene
  • 2-Chloroanthracene
  • 9,10-Dichloroanthracene
  • 9-Anthracenecarboxylic acid

These compounds share similar structural features but differ in their chemical properties and reactivity due to the nature and position of the substituents .

Properties

IUPAC Name

9-chloroanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULLJOPUZUWTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221831
Record name Anthracene, 9-chloro-
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Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow solid; [Sigma-Aldrich MSDS]
Record name 9-Chloroanthracene
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CAS No.

716-53-0, 26779-04-4
Record name 9-Chloroanthracene
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Record name Anthracene, 9-chloro-
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Record name Anthracene, dimer
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Record name Anthracene, 9-chloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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